N-(3-Aminopropanoyl) Pomalidomide Hydrochloride
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Overview
Description
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound is known for its potent anti-inflammatory and anti-cancer properties, making it a significant subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropanoyl) Pomalidomide Hydrochloride typically involves a multi-step process. One common method starts with the treatment of Boc-L-glutamine with N-hydroxysuccinimide and N,N’-Diisopropylcarbodiimide in DMF, followed by further reactions to introduce the pomalidomide moiety . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of pomalidomide derivatives. This method offers advantages such as improved safety, reproducibility, and efficiency. The continuous flow approach involves a series of reactions carried out in a controlled flow system, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through immunomodulation and anti-cancer activities. It inhibits the proliferation of tumor cells and induces apoptosis by targeting specific molecular pathways. Key targets include tumor necrosis factor-alpha (TNF-α) and various cytokines involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its sedative and anti-inflammatory properties.
Lenalidomide: Another derivative with similar immunomodulatory and anti-cancer activities.
Uniqueness
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is unique due to its enhanced potency and reduced side effects compared to its analogs. It is more effective in inhibiting TNF-α and other inflammatory mediators, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C16H17ClN4O5 |
---|---|
Molecular Weight |
380.78 g/mol |
IUPAC Name |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H16N4O5.ClH/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23;/h1-3,10H,4-7,17H2,(H,18,22)(H,19,21,23);1H |
InChI Key |
GAQBMMYIERWKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN.Cl |
Origin of Product |
United States |
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